molecular formula C6H5F3N2O2 B11779353 Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate

Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate

Cat. No.: B11779353
M. Wt: 194.11 g/mol
InChI Key: AZCPVORXXUUYAZ-UHFFFAOYSA-N
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Description

Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of trifluoromethylated imidazoles. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the imidazole ring, which significantly influences its chemical properties and reactivity. The trifluoromethyl group is known for its electron-withdrawing nature, which can enhance the stability and bioactivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate typically involves the introduction of the trifluoromethyl group into the imidazole ring. One common method is the reaction of methyl imidazole-4-carboxylate with a trifluoromethylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher yields and purity. Additionally, the use of advanced catalysts and reagents can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole derivatives with reduced functional groups .

Scientific Research Applications

Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(difluoromethyl)-1H-imidazole-4-carboxylate
  • Methyl 1-(chloromethyl)-1H-imidazole-4-carboxylate
  • Methyl 1-(bromomethyl)-1H-imidazole-4-carboxylate

Uniqueness

Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more stable and enhances its bioactivity compared to its analogs with different substituents .

Properties

Molecular Formula

C6H5F3N2O2

Molecular Weight

194.11 g/mol

IUPAC Name

methyl 1-(trifluoromethyl)imidazole-4-carboxylate

InChI

InChI=1S/C6H5F3N2O2/c1-13-5(12)4-2-11(3-10-4)6(7,8)9/h2-3H,1H3

InChI Key

AZCPVORXXUUYAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=N1)C(F)(F)F

Origin of Product

United States

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